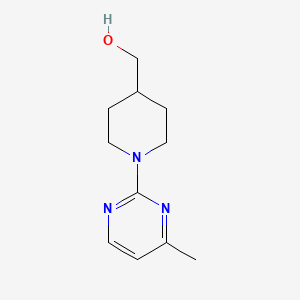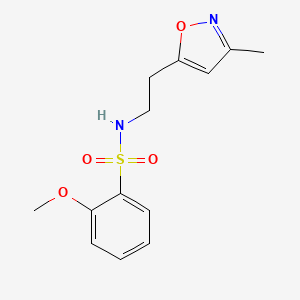
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide, also known as acesulfame potassium, is a calorie-free artificial sweetener that is commonly used in food and beverage products. It was discovered in 1967 by German chemist Karl Clauss, and has since become a popular alternative to sugar due to its low calorie content and high sweetness.
作用機序
Acesulfame potassium works by stimulating the sweet taste receptors on the tongue, which sends a signal to the brain that a sweet taste has been detected. Unlike sugar, it does not provide any calories or energy to the body, making it an attractive alternative for those looking to reduce their calorie intake.
生化学的および生理学的効果
Research has shown that N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium is rapidly absorbed in the small intestine and excreted unchanged in the urine. It does not appear to have any significant effects on blood glucose or insulin levels, and is generally considered safe for consumption in moderate amounts.
実験室実験の利点と制限
Acesulfame potassium has several advantages for use in lab experiments, including its high sweetness and low calorie content. It is also stable under a wide range of temperatures and pH levels, making it a useful ingredient in a variety of food and beverage products. However, its potential health risks and effects on the gut microbiome and thyroid function should be taken into consideration when designing experiments.
将来の方向性
There are several areas of future research that could help to further our understanding of N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium and its effects on human health. These include:
- Long-term studies on the safety and health effects of N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium in humans
- Studies on the potential effects of N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium on the gut microbiome and thyroid function
- Development of new methods for synthesizing N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium that are more efficient and environmentally friendly
- Investigation of the potential use of N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium as a therapeutic agent for obesity and type 2 diabetes.
In conclusion, N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium is a calorie-free artificial sweetener that has been extensively studied for its potential health benefits and risks. While it has several advantages for use in lab experiments, its potential health risks and effects on the gut microbiome and thyroid function should be taken into consideration when designing experiments. Further research is needed to fully understand the effects of this compound on human health and to develop new methods for synthesizing it more efficiently and sustainably.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium involves several steps, including the reaction of 5-chloro-2-methoxyaniline with acetic anhydride to form 5-chloro-2-methoxyacetanilide. This compound is then reacted with ethyl chloroformate to produce ethyl 5-chloro-2-methoxy-N-(2-oxo-2-ethoxyethyl)benzene sulfonamide. Finally, this compound is treated with potassium hydroxide to form N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzene-1-sulfonamide potassium.
科学的研究の応用
Acesulfame potassium has been extensively studied for its potential health benefits and risks. Some studies have suggested that it may help to reduce the risk of obesity and type 2 diabetes by providing a low-calorie alternative to sugar. Other studies have raised concerns about its safety, with some research indicating that it may have negative effects on the gut microbiome and thyroid function.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-5-23-15-8-9-17(12(3)11(15)2)24(20,21)19-14-10-13(18)6-7-16(14)22-4/h6-10,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVPXOUFQZGTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)
![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)
![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2444867.png)

![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2444870.png)
![2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2444871.png)